molecular formula C23H20FN3O3S2 B2531114 N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252864-10-0

N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2531114
CAS RN: 1252864-10-0
M. Wt: 469.55
InChI Key: OUYFNCHEWUXIIV-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S2 and its molecular weight is 469.55. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Compounds for Imaging

This compound has been explored in the context of developing radiolabeled ligands for peripheral benzodiazepine receptors (PBR), which play a crucial role in neuroinflammation and are implicated in various neurological disorders. For instance, research has led to the synthesis and evaluation of radioligands like [18F]FMDAA1106, which exhibit potent binding to PBRs. Such radioligands are synthesized through specific fluoroalkylation processes and have shown significant binding sites in rat brain regions with high PBR density, such as the olfactory bulb (Zhang et al., 2003).

Dual Inhibitory Activities

The compound's structure, related to thieno[2,3-d]pyrimidine derivatives, has been identified to possess potent dual inhibitory activities against critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Such dual inhibitors are significant in the development of chemotherapeutic agents due to their role in nucleotide synthesis pathways. Compounds exhibiting this dual inhibition have demonstrated substantial potency, highlighting their potential in cancer treatment strategies (Gangjee et al., 2008).

Antitumor Properties

The compound's relevance extends to its antitumor properties, particularly in synthesizing derivatives that exhibit significant anticancer activity. Research on thieno[3,2-d]pyrimidine derivatives has yielded novel compounds with potent anticancer activities against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. Such derivatives have been nearly as active as established chemotherapy agents like doxorubicin, underscoring their potential in oncological therapeutics (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-14-11-16(24)5-8-18(14)25-20(28)13-32-23-26-19-9-10-31-21(19)22(29)27(23)12-15-3-6-17(30-2)7-4-15/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYFNCHEWUXIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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